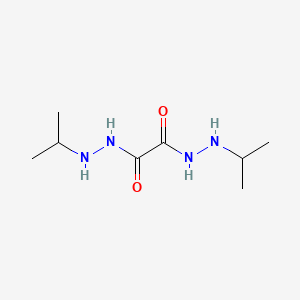
N'1,N'2-Diisopropyloxalohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’2-Diisopropyloxalohydrazide is a chemical compound with the molecular formula C8H18N4O2 and a molecular weight of 202.25 g/mol . It is known for its unique structure, which includes two isopropyl groups attached to an oxalohydrazide backbone. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: N’1,N’2-Diisopropyloxalohydrazide can be synthesized through the reaction of oxalyl chloride with isopropylhydrazine under controlled conditions. The reaction typically involves the use of an inert atmosphere and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: In industrial settings, the production of N’1,N’2-Diisopropyloxalohydrazide involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: N’1,N’2-Diisopropyloxalohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxalohydrazide derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Substitution reactions with different reagents can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted oxalohydrazides and hydrazine derivatives, which have applications in different fields of research .
Scientific Research Applications
N’1,N’2-Diisopropyloxalohydrazide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’1,N’2-Diisopropyloxalohydrazide involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The compound’s effects are mediated through its ability to form stable complexes with target molecules, thereby modulating their activity .
Comparison with Similar Compounds
N,N’-Diisopropylcarbodiimide: Similar in structure but differs in its reactivity and applications.
N,N’-Diisopropylurea: Shares some chemical properties but has different biological activities.
N,N’-Diisopropylhydrazine: Similar hydrazine derivative with distinct chemical behavior.
Properties
Molecular Formula |
C8H18N4O2 |
|---|---|
Molecular Weight |
202.25 g/mol |
IUPAC Name |
1-N',2-N'-di(propan-2-yl)ethanedihydrazide |
InChI |
InChI=1S/C8H18N4O2/c1-5(2)9-11-7(13)8(14)12-10-6(3)4/h5-6,9-10H,1-4H3,(H,11,13)(H,12,14) |
InChI Key |
XXNHVLQHTCOFFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NNC(=O)C(=O)NNC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















